3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine
Description
This compound features a thiophene ring substituted at the 3-position with a propargylamine (prop-2-yn-1-amine) group and at the 5-position with an (isopropyl(methyl)amino)methyl moiety. Its molecular formula is C₁₂H₁₉N₂S, with a calculated molecular weight of 223.36 g/mol.
Properties
Molecular Formula |
C12H18N2S |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-[5-[[methyl(propan-2-yl)amino]methyl]thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C12H18N2S/c1-10(2)14(3)8-12-7-11(9-15-12)5-4-6-13/h7,9-10H,6,8,13H2,1-3H3 |
InChI Key |
ZRDVHVAFBIYCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC1=CC(=CS1)C#CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal–Knorr synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the alkyne group can produce alkenes or alkanes.
Scientific Research Applications
3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and amino groups allows for various interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share the thiophene-propargylamine core but differ in amino substituents:
| Compound Name | Substituent on Thiophene | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine (Target) | -CH₂N(iPr)(Me) | C₁₂H₁₉N₂S | 223.36 | Not provided | Branched amine; moderate lipophilicity |
| 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine | -CH₂N(CH₂CH₂)₂CH₂ (piperidinyl) | C₁₃H₁₉N₂S | 243.38 | 1249071-65-5 | Cyclic amine; increased lipophilicity |
| 3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine | -CH₂N(Me)(Pr) | C₁₂H₁₉N₂S | 222.35 | 1250817-61-8 | Linear alkyl chain; flexible substituent |
Structural and Physicochemical Differences
The methyl(propyl)amino variant (CAS 1250817-61-8) offers intermediate lipophilicity, balancing solubility and permeability . The isopropyl(methyl)amino group in the target compound introduces steric hindrance, which may limit metabolic degradation compared to linear substituents .
Synthetic Accessibility: All three compounds likely employ similar synthetic routes, such as Sonogashira coupling to install the propargylamine group, followed by Mannich-type reactions or nucleophilic substitutions to introduce the amino-methyl substituents . The branched isopropyl group in the target compound may require specialized reagents (e.g., isopropylamine derivatives), increasing synthesis complexity compared to linear alkylamines .
Hydrogen Bonding and Crystallography: The propargylamine group can act as a hydrogen bond donor (N-H), while the thiophene sulfur may participate in weak interactions. Differences in amino substituents alter hydrogen-bonding patterns, affecting crystal packing and stability. For example, cyclic amines like piperidine may form more ordered crystals, as observed in SHELXL-refined structures .
Inferred Pharmacological Properties
- Target Compound : The steric bulk of the isopropyl(methyl)amine group may reduce off-target interactions, making it a candidate for selective receptor modulation. Its moderate lipophilicity suggests reasonable blood-brain barrier penetration .
- Piperidinylmethyl Analog : Increased lipophilicity could enhance CNS activity but may also increase metabolic oxidation via cytochrome P450 enzymes .
- Methyl(propyl)amino Analog: The flexible propyl chain might improve solubility but reduce binding affinity due to conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
